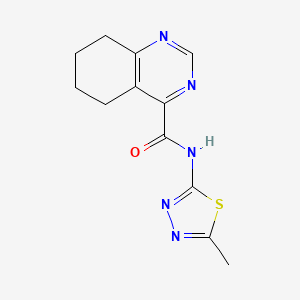

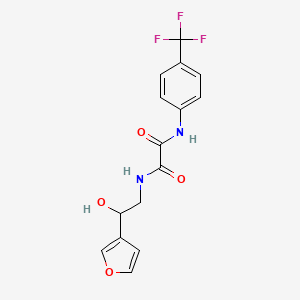

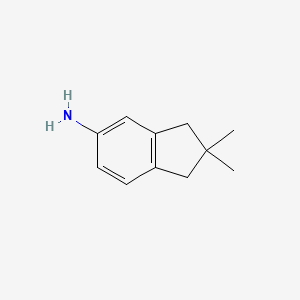

![molecular formula C13H14N2O B2476989 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one CAS No. 899926-21-7](/img/structure/B2476989.png)

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one, also known as PDN, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. PDN belongs to the spirocyclic family of compounds, which are known for their unique structural features and biological activities.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

Synthesis and Structural Analysis : The compound has been utilized in chemical reactions to synthesize various derivatives. For instance, 1-aryl-7-benzyl and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones were produced by reacting methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones. The crystalline and molecular structures of these compounds were further analyzed through X-ray analysis (Silaichev et al., 2012).

Structural Relationship in Pharmaceutical Development : The structural relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was studied to understand their physical and chemical properties. This investigation provided insights into the preparation of new derivatives of spirohydantoins as potential anticonvulsant agents and facilitated a better understanding of the structure-activity relationship (Lazić et al., 2017).

Pharmacological Activities

Antibacterial and Antifungal Properties : Compounds with the diazaspiro[4.4]nonane framework have been evaluated for their antimicrobial activities. Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized through focused microwave irradiation, showed significant antibacterial and antifungal properties against clinically isolated microorganisms (Thanusu et al., 2011).

Anticancer Potential : Novel diazaspiro bicyclo hydantoin derivatives were synthesized and evaluated for their cytotoxic activity against human leukemia cells. The structure-activity relationship studies on these compounds highlighted the importance of the N-terminal substituents in diazaspiro bicyclo hydantoin for potent antitumor activity (Ananda Kumar et al., 2009).

Chemical Reactions and Transformations

- Reactivity and Transformations : The compound's reactivity has been exploited in various chemical transformations. For example, 2-aminoprop-1-ene-1,1,3-tricarbonitrile alkylated with phenacyl bromides undergoes transformation to yield 2-(2-aryl-2-oxoethyl)-2-(5-aryl-3-cyano-1Н-pyrrol-2-yl)malononitriles, highlighting its reactivity and potential for synthesis of complex molecules (Dyachenko et al., 2015).

Propriétés

IUPAC Name |

3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYOIQHZNDYTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(=O)C(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)